PDHK1 Inhibitor Annotation vs. Untargeted Analogs
The compound is explicitly catalogued in the Therapeutic Target Database as a PDHK1 inhibitor, with indications including metastatic cancer and solid tumours, as disclosed in patent WO2012036974 [1]. In contrast, the vast majority of commercially available pyrrolyl-thiazole carboxamide analogs (e.g., N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, N-(4-chlorophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide) have no publicly reported target annotation, making target-based selection impossible [2]. The named PDHK1 target provides a mechanism-based rationale for selecting this specific compound over unannotated analogs when investigating cancer metabolism pathways.
| Evidence Dimension | Target annotation (PDHK1 inhibition) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (TTD annotation, patent WO2012036974) |
| Comparator Or Baseline | Multiple pyrrolyl-thiazole carboxamide analogs with no publicly reported target |
| Quantified Difference | Qualitative difference: annotated mechanism vs. unknown target |
| Conditions | Database annotation based on patent disclosure; no publicly available IC50 values for the target compound |
Why This Matters
For target-based screening campaigns, a compound with a known primary target eliminates months of target deconvolution work, directly reducing downstream costs.
- [1] Therapeutic Target Database (TTD). Drug ID: D0GY8G. Thiazole carboxamide derivative 19. Available at: https://idrblab.net/ttd/data/drug/details/D0GY8G. Accessed 29 Apr 2026. View Source
- [2] WO2012036974A1. Novel thiazol-carboximide derivatives as PDK1 inhibitors. Merck Sharp & Dohme Corp., 2011. View Source
